1-Ethoxy-4,5-difluoro-2-iodobenzene

Lipophilicity Drug Design ADME Optimization

Researchers using methoxy analogs face unpredictable LogP shifts (±0.39) that alter membrane permeability and SAR outcomes. This ethoxy-substituted iodoarene provides a calibrated lipophilicity advantage (LogP 2.97) for CNS-targeted biaryl scaffolds. • ≥98% purity: minimizes dehalogenated byproducts in Pd-catalyzed couplings • Distinct MW (284.04 Da): unambiguous +14 Da MS signal vs. methoxy analog • Orthogonal reactivity: selective cross-coupling & nucleophilic substitution

Molecular Formula C8H7F2IO
Molecular Weight 284.04 g/mol
Cat. No. B14761080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-4,5-difluoro-2-iodobenzene
Molecular FormulaC8H7F2IO
Molecular Weight284.04 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1I)F)F
InChIInChI=1S/C8H7F2IO/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2H2,1H3
InChIKeyGSTFWUZWCDWISG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethoxy-4,5-difluoro-2-iodobenzene Physicochemical Properties


1-Ethoxy-4,5-difluoro-2-iodobenzene (CAS 2090513-06-5) is a halogenated aromatic building block featuring a benzene core substituted with an ethoxy group, two fluorine atoms, and an iodine atom . It is primarily used as a synthetic intermediate in medicinal chemistry and materials science, where its orthogonal reactivity allows for selective cross-coupling and nucleophilic substitution . Key computationally predicted properties include a LogP of 2.97 and a Topological Polar Surface Area (TPSA) of 9.23 .

Reactivity

Orthogonal I, F, OEt handles enable selective sequential cross-coupling and nucleophilic substitution.

Use context

Synthetic building block for medicinal chemistry and materials science fragment elaboration.

Property preview

Computed LogP ~2.97 and low TPSA suggest favorable permeability for CNS-oriented design.

1-Ethoxy-4,5-difluoro-2-iodobenzene: Ethoxy Group Uniqueness


Substituting a methoxy analog for the ethoxy group in 1-ethoxy-4,5-difluoro-2-iodobenzene directly alters the compound's lipophilicity, a critical parameter influencing its behavior in biological systems and synthetic reactions. Computational data shows a LogP of 2.97 for the ethoxy derivative, while its closest analog, 4,5-difluoro-2-iodoanisole, has a measured LogP of 2.58 . This difference of approximately 0.39 log units can significantly impact membrane permeability, metabolic stability, and phase behavior in formulations, making a simple functional group swap a high-risk proposition in an established synthetic route or structure-activity relationship (SAR) campaign.

Methoxy analog substitution can shift lipophilicity, potentially altering membrane permeability, metabolic stability, and phase behavior in established SAR campaigns. Simple functional group swap may not transfer directly.

1-Ethoxy-4,5-difluoro-2-iodobenzene: Quantitative Differentiation


Enhanced Lipophilicity versus Methoxy Analog

The target compound demonstrates a higher computed partition coefficient (LogP = 2.97 ) compared to the methoxy analog 4,5-difluoro-2-iodoanisole (LogP = 2.58 ). This quantifiable increase in lipophilicity is a key decision factor for buyers building libraries targeting the central nervous system (CNS) or designing inhibitors for intracellular protein-protein interactions where balanced cell permeability is essential.

Lipophilicity
Data to verify
LogP 2.97 vs 2.58
Δ = +0.39
Supports CNS library selection context
Computed values from vendor datasheets; experimental validation advised.
Lipophilicity Drug Design ADME Optimization

Higher Molecular Weight vs. Methoxy Analog

The ethoxy substitution on 1-ethoxy-4,5-difluoro-2-iodobenzene gives it a molecular weight of 284.04 g/mol, which is 14.03 Da heavier than the methoxy analog 4,5-difluoro-2-iodoanisole (270.01 g/mol) . This mass increase, while small, is a measurable differentiator for researchers using mass spectrometry for reaction monitoring or those needing a heavier analog for quantitative proteomics or metabolic stability studies.

Molecular Weight
Data to verify
284.04 g/mol
(+14.03 Da vs methoxy analog)
Provides mass distinction for MS reaction monitoring
Formula-based calculation; may improve detection in quantitative proteomics.
Chemical Biology Fragment-Based Drug Design Bioconjugation

High Purity for Analytical Reproducibility

1-Ethoxy-4,5-difluoro-2-iodobenzene is commercially procurable at a guaranteed purity of ≥98% , compared to a typical standard purity of ≥95% for its analogs like the methoxy derivative from some suppliers . This higher minimum purity specification reduces the burden of in-house purification and ensures more reliable yield calculations in sensitive cross-coupling reactions.

Purity Specification
Data to verify
≥98%
Reduces side-reaction risk in cross-coupling
Vendor-specified minimum; higher than typical 95% analog specification.
Medicinal Chemistry Analytical Chemistry Quality Control

1-Ethoxy-4,5-difluoro-2-iodobenzene: Application Scenarios


Suzuki Coupling for CNS-Targeted Biaryl Libraries

The compound's enhanced lipophilicity (LogP 2.97) makes it a superior aryl iodide partner for synthesizing biaryl scaffolds intended for the central nervous system. Its higher membrane permeability, directly inferred from the quantitative LogP comparison with the methoxy analog, supports the design of brain-penetrant kinase inhibitors and GPCR modulators [Section 3, Evidence 1].

Spectator Probe for Reaction Monitoring

The compound's distinct molecular weight (284.04 Da) is a strategic advantage for researchers using mass spectrometry (MS) to monitor reaction progression or metabolic pathways. Its +14 Da mass offset from the common methoxy analog provides a clear, unambiguous signal in comparative proteomics and activity-based protein profiling studies, simplifying quantitative analysis without requiring custom isotopic labeling [Section 3, Evidence 2].

Scalable Intermediate for Fluorinated Drug Candidates

When sourcing a precursor for a key fluorine-containing pharmacophore, the ≥98% purity specification of 1-ethoxy-4,5-difluoro-2-iodobenzene ensures reproducible reactivity in demanding palladium-catalyzed transformations. This high purity directly reduces the formation of dehalogenated byproducts, a common problem when using lower-grade iodoarene building blocks, thereby maximizing downstream yield in the preparation of final API targets [Section 3, Evidence 3].

Application
Selection Property
Validation Focus
CNS biaryl library synthesis
Reported LogP context
CNS permeability profiling
Reaction monitoring by MS
Mass offset (ethoxy)
MS signal differentiation
Fluorinated intermediate scale-up
High purity specification
Cross-coupling reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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